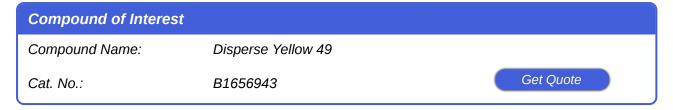


Spectroscopic Analysis of Disperse Yellow 49: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 49 is a synthetic dye belonging to the disperse class of colorants, characterized by their low water solubility and application in dyeing hydrophobic fibers such as polyester and acetate. This technical guide provides a comprehensive overview of the spectroscopic methods utilized for the analysis of **Disperse Yellow 49**. It is important to note that the commercial name "**Disperse Yellow 49**" has been associated with two distinct chemical structures, identified by CAS numbers 54824-37-2 and 6858-49-7. This guide will address both compounds to ensure a thorough analysis.

The structural and analytical characterization of such dyes is crucial for quality control in manufacturing, toxicological assessment in drug development, and for ensuring product safety and regulatory compliance. Spectroscopic techniques are indispensable tools for elucidating the chemical structure, identifying functional groups, and quantifying the presence of these dyes in various matrices.

Chemical Structures and Properties

The two chemical entities referred to as **Disperse Yellow 49** possess distinct molecular formulas and weights, which has implications for their spectroscopic and chromatographic behavior.



Table 1: Chemical Properties of **Disperse Yellow 49** Variants

| Property | Disperse Yellow 49 (CAS: 54824-37-2) | Disperse Yellow 49 (CAS: 6858-49-7) |
|--------------------|---|--|
| Chemical Name | 2-[4-(dicyanomethyl)-N-ethyl-3- methylanilino]ethyl N- phenylcarbamate[1] | 2-[4-(2,2-dicyanoethenyl)-N- ethyl-3-methylanilino]ethyl N- phenylcarbamate[2] |
| Molecular Formula | C21H22N4O2[1] | C22H22N4O2[2] |
| Molecular Weight | 362.43 g/mol | 374.44 g/mol |
| Chemical Structure | | |

Note: The IUPAC names and structures are based on the CAS registry information.

Spectroscopic Data

A complete set of experimental spectra for both variants of **Disperse Yellow 49** is not readily available in the public domain. However, based on existing data for one of the variants and the known characteristic spectral regions for the functional groups present in both molecules, we can compile a summary of expected and known spectroscopic data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and identification of dyes. The following data has been reported for **Disperse Yellow 49** with CAS number 6858-49-7.

Table 2: LC-MS Data for **Disperse Yellow 49** (CAS: 6858-49-7)

| Parameter | Value | Reference |
|--------------------|----------|-----------|
| Retention Time | 10.1 min | |
| UV-Vis λmax 1 | 446 nm | |
| UV-Vis λmax 2 | 234 nm | - |
| m/z (positive ESI) | 375 | |



Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

FTIR spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation. Based on the structures of the two **Disperse Yellow 49** variants, the following characteristic absorption bands are expected.

Table 3: Predicted FTIR Spectral Data for Disperse Yellow 49

| Functional Group | Expected Wavenumber (cm ⁻¹) | Vibration Type |
|----------------------|---|----------------|
| N-H (Carbamate) | 3300-3500 | Stretch |
| C-H (Aromatic) | 3000-3100 | Stretch |
| C-H (Aliphatic) | 2850-3000 | Stretch |
| C≡N (Nitrile) | 2220-2260 | Stretch[3][4] |
| C=O (Carbamate) | 1680-1730 | Stretch[5] |
| C=C (Aromatic) | 1450-1600 | Stretch |
| C-N (Aromatic Amine) | 1250-1350 | Stretch[6] |
| C-O (Carbamate) | 1200-1300 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. The following table outlines the predicted chemical shift regions for the protons (¹H) and carbons (¹³C) in the **Disperse Yellow 49** molecules.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for **Disperse Yellow 49**



| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|--|-----------------------|--------------------------------|
| ¹H | Aromatic Protons | 6.5 - 8.0[7][8][9] |
| N-H (Carbamate) | 5.0 - 8.0 | |
| -CH ₂ - (Ethyl & Methylene) | 3.0 - 4.5 | _ |
| -CH₃ (Ethyl & Methyl) | 1.0 - 2.5 | _ |
| 13C | C=O (Carbamate) | 150 - 170[10][11] |
| Aromatic Carbons | 110 - 150[12][13] | |
| C≡N (Nitrile) | 110 - 125[14][15][16] | _ |
| -CH ₂ - (Aliphatic) | 20 - 60 | _ |
| -CH₃ (Aliphatic) | 10 - 25 | _ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **Disperse Yellow 49**.

Sample Preparation

- Standard Solution Preparation: Accurately weigh approximately 10 mg of Disperse Yellow
 49 standard and dissolve it in 100 mL of a suitable solvent such as acetonitrile or methanol to prepare a stock solution of 100 μg/mL.
- Textile Sample Extraction: For the analysis of dyed textiles, a representative sample (e.g., 1 gram) is finely cut. The dye is then extracted using a suitable solvent (e.g., 20 mL of methanol or chlorobenzene) with the aid of ultrasonication for approximately 30 minutes at a slightly elevated temperature (e.g., 50-60 °C). The extract is then centrifuged and filtered through a 0.45 μm syringe filter prior to analysis.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is used.



Procedure:

- A suitable dilution of the stock solution is prepared using the same solvent to obtain a concentration within the linear range of the instrument.
- The spectrophotometer is blanked using the pure solvent.
- The absorbance spectrum is recorded over a wavelength range of 200-800 nm.
- The wavelength of maximum absorbance (λmax) is determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)
 accessory is commonly used for solid samples. Alternatively, the KBr pellet method can be
 employed.
- · Procedure (ATR):
 - A small amount of the solid dye powder is placed directly onto the ATR crystal.
 - The pressure arm is engaged to ensure good contact between the sample and the crystal.
 - The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A
 background spectrum of the clean ATR crystal is collected prior to sample analysis.
- Procedure (KBr Pellet):
 - Approximately 1-2 mg of the dye is intimately mixed and ground with about 200 mg of dry KBr powder.
 - The mixture is pressed into a transparent pellet using a hydraulic press.
 - The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.

Liquid Chromatography-Mass Spectrometry (LC-MS)



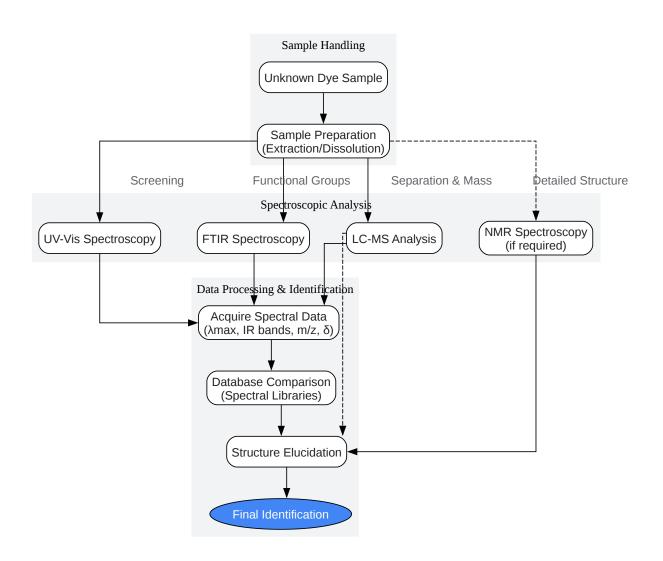
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight) with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 μm particle size).
 - Mobile Phase: A gradient elution is typically used with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile or methanol with 0.1% formic acid.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry Conditions:
 - o Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan to determine the parent ion, followed by product ion scan (MS/MS) for structural confirmation.
 - Capillary Voltage, Cone Voltage, and Collision Energy: These parameters are optimized for the specific analyte and instrument.

Visualizations

Analytical Workflow for Dye Identification

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an unknown dye sample, potentially **Disperse Yellow 49**.





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Caption: Workflow for the spectroscopic identification of an unknown dye.



This comprehensive guide provides the foundational knowledge for the spectroscopic analysis of **Disperse Yellow 49**. For definitive identification and quantification, it is recommended to use certified reference standards for both CAS variants. The provided protocols and expected spectral data serve as a robust starting point for researchers and professionals in the field.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Disperse Yellow 49: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1656943#spectroscopic-analysis-of-disperse-yellow-49]

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